molecular formula C19H24N2O5S B238842 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B238842
M. Wt: 392.5 g/mol
InChI Key: BUEOFIXFZSFATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMPP is a piperazine-based compound that has been synthesized using various methods.

Mechanism Of Action

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine acts as an agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase and the opening of potassium channels, resulting in hyperpolarization of neurons. This leads to a decrease in the release of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.

Biochemical And Physiological Effects

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of apoptosis in cancer cells. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.

Advantages And Limitations For Lab Experiments

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several potential future directions for 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in mood disorders and cancer therapy, and the elucidation of its molecular mechanism of action. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of novel therapeutics.
Conclusion:
In conclusion, 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine acts as a potent and selective agonist of the serotonin 5-HT1A receptor, and has been shown to have various biochemical and physiological effects. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, but also has some limitations. There are several potential future directions for 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine research, making it a promising compound for further investigation.

Synthesis Methods

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be synthesized using various methods, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-methoxyphenylpiperazine under basic conditions. Another method involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 1-(2-methoxyphenyl)piperazine in the presence of a base. The yield of 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine using these methods is typically high, and the purity can be increased using recrystallization techniques.

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been shown to act as a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has also been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.

properties

Product Name

1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C19H24N2O5S/c1-24-15-8-9-19(18(14-15)26-3)27(22,23)21-12-10-20(11-13-21)16-6-4-5-7-17(16)25-2/h4-9,14H,10-13H2,1-3H3

InChI Key

BUEOFIXFZSFATD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC

Origin of Product

United States

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